4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidin-2-one core structure
Preparation Methods
The synthesis of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenoxyethyl group: This step often involves nucleophilic substitution reactions where the chlorophenoxyethyl group is introduced to the benzodiazole core.
Formation of the pyrrolidin-2-one ring: This can be accomplished through cyclization reactions involving amines and carbonyl compounds under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzodiazole and pyrrolidin-2-one derivatives. Compared to these compounds, 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific substitution pattern and the presence of the chlorophenoxyethyl group, which can impart distinct chemical and biological properties.
Some similar compounds include:
- 4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one
- Other benzodiazole derivatives with varying substituents
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H26ClN3O2 |
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Molecular Weight |
460.0 g/mol |
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O2/c1-2-19-11-13-21(14-12-19)31-18-20(17-26(31)32)27-29-23-8-4-5-9-24(23)30(27)15-16-33-25-10-6-3-7-22(25)28/h3-14,20H,2,15-18H2,1H3 |
InChI Key |
YIYDMQGEKLAWOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Origin of Product |
United States |
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